molecular formula C4H6Br2 B179931 3-Bromo-2-(bromomethyl)prop-1-ene CAS No. 15378-31-1

3-Bromo-2-(bromomethyl)prop-1-ene

Cat. No.: B179931
CAS No.: 15378-31-1
M. Wt: 213.9 g/mol
InChI Key: BDHXXBPPYQRWMC-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)prop-1-ene, also known as 3-bromo-2-(bromomethyl)-1-propene, is an organic compound with the molecular formula C4H6Br2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of two bromine atoms and an alkene group, making it a valuable building block in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-(bromomethyl)prop-1-ene can be synthesized through the reaction of isopropyl bromide with hydrogen bromide. The reaction typically requires an adequate supply of hydrogen bromide and appropriate temperature conditions . Another method involves the bromination of allyl bromide under controlled conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(bromomethyl)prop-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-2-(bromomethyl)prop-1-ene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(bromomethyl)prop-1-ene involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The alkene group can undergo addition reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

    3-Chloro-2-(chloromethyl)prop-1-ene: Similar structure but with chlorine atoms instead of bromine.

    2-Methylene-1,3-propanediol: Contains a methylene group and hydroxyl groups.

    3,3-Bis(bromomethyl)oxetane: Contains an oxetane ring with bromomethyl groups

Uniqueness: 3-Bromo-2-(bromomethyl)prop-1-ene is unique due to its dual bromine atoms and alkene group, which provide a combination of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

3-bromo-2-(bromomethyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2/c1-4(2-5)3-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHXXBPPYQRWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450101
Record name 3-bromo-2-(bromomethyl)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15378-31-1
Record name 3-bromo-2-(bromomethyl)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-(bromomethyl)prop-1-ene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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